N-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]-N-methylglycine
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Overview
Description
N-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]-N-methylglycine is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazepine core, which is known for its presence in many pharmacologically active molecules, particularly in the treatment of anxiety and other central nervous system disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]-N-methylglycine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Methylation: The final step involves the methylation of the glycine moiety, which can be done using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]-N-methylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]-N-methylglycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, particularly in the treatment of central nervous system disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]-N-methylglycine involves its interaction with specific molecular targets. The benzodiazepine core is known to interact with GABA receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The sulfonyl and glycine moieties may also contribute to its overall activity by modulating its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its sedative effects.
Clonazepam: Used in the treatment of seizure disorders.
Uniqueness
N-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]-N-methylglycine is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other benzodiazepines. Its sulfonyl and glycine moieties could potentially enhance its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-[(2,4-dioxo-1,5-dihydro-1,5-benzodiazepin-7-yl)sulfonyl-methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O6S/c1-15(6-12(18)19)22(20,21)7-2-3-8-9(4-7)14-11(17)5-10(16)13-8/h2-4H,5-6H2,1H3,(H,13,16)(H,14,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLFHFSXSQURLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24823452 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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